molecular formula C19H23F3N4OS B2956594 2-(4-(isopropylthio)phenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034556-49-3

2-(4-(isopropylthio)phenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2956594
CAS No.: 2034556-49-3
M. Wt: 412.48
InChI Key: WNEYEZTZLCAKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(isopropylthio)phenyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H23F3N4OS and its molecular weight is 412.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

  • The synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines has been demonstrated through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, highlighting a method for constructing 1,2,4-triazolo[1,5-a]pyridine skeletons via direct metal-free oxidative N-N bond formation. This process is noted for its short reaction time and high yields, indicating its potential for efficient synthesis of complex heterocyclic compounds (Zisheng Zheng et al., 2014).

  • Another study explored the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, showcasing the versatility of 2-(chloromethyl)-5-methyl-7-phenyloxazolo[5,4-b]pyridine as a precursor for creating previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives through nucleophilic substitution. This highlights the compound's potential for generating novel heterocyclic compounds with possible biological activities (I. Palamarchuk et al., 2019).

Biological Activity and Potential Applications

  • The modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide to incorporate an alkylurea moiety in place of the acetamide group was studied for its anticancer effects. This modification aimed to retain antiproliferative activity and inhibitory action against PI3Ks and mTOR while reducing acute oral toxicity. The study suggests potential applications in anticancer therapy with lower toxicity profiles (Xiao-meng Wang et al., 2015).

  • Research into the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET, underscores the utility of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides in developing diagnostic tools for neurological conditions. DPA-714, a compound in this series, was synthesized and labeled with fluorine-18, indicating its application in positron emission tomography (PET) for in vivo imaging of translocator protein expression, relevant to various neurodegenerative diseases (F. Dollé et al., 2008).

Properties

IUPAC Name

2-(4-propan-2-ylsulfanylphenyl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4OS/c1-12(2)28-15-6-3-13(4-7-15)9-18(27)23-10-17-25-24-16-8-5-14(11-26(16)17)19(20,21)22/h3-4,6-7,12,14H,5,8-11H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNEYEZTZLCAKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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